l-Alanyl-l-leucine

Catalog No.
S794412
CAS No.
3303-34-2
M.F
C9H18N2O3
M. Wt
202.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Alanyl-l-leucine

CAS Number

3303-34-2

Product Name

l-Alanyl-l-leucine

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1

InChI Key

RDIKFPRVLJLMER-BQBZGAKWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N

Role as a Dipeptide:

l-Alanyl-l-leucine is a dipeptide, meaning it consists of two amino acids, L-alanine and L-leucine, linked by a peptide bond. Dipeptides can serve as model substrates for studying various biological processes, including:

  • Enzyme activity: They can be used to assess the activity and specificity of proteases, which are enzymes responsible for breaking down proteins into smaller peptides and amino acids.
  • Peptide transport: Dipeptides can be employed to investigate the mechanisms of peptide uptake and transport across cell membranes.

Potential Signaling Molecule:

While not classified as an essential metabolite, l-alanyl-l-leucine has been identified in various biological fluids and tissues. This suggests it may play a role in cellular signaling or other physiological functions. However, further research is needed to elucidate its specific biological activities.

Applications in Peptide Research:

  • Peptide synthesis: It can serve as a starting material for the synthesis of longer peptides or proteins using techniques like solid-phase peptide synthesis.
  • Calibration standard: Its well-defined structure and known properties make it useful as a calibration standard in various analytical techniques employed in peptide research, such as mass spectrometry and chromatography.
Origin

l-Alanyl-l-leucine can be formed through the enzymatic breakdown of proteins containing these amino acids or by chemical synthesis.

Significance

The scientific significance of l-Alanyl-l-leucine is not well-established compared to other dipeptides. However, research on dipeptides in general is ongoing due to their potential roles in various biological processes []. Some studies suggest dipeptides may influence nutrient uptake, hormone regulation, and the immune system []. More research is needed to determine the specific role of l-Alanyl-l-leucine.

Note

The "L" prefix denotes the L-stereoisomer, a specific spatial arrangement of the molecule's atoms that is essential for biological function.


Molecular Structure Analysis

l-Alanyl-l-leucine has a linear structure with the following key features:

  • Peptide bond: The amide bond between the carboxyl group of L-alanine and the amino group of L-leucine forms the backbone of the molecule. This bond allows dipeptides to fold and interact with other molecules.
  • Amino and Carboxyl Groups: An amino group (NH2) is present at one end and a carboxyl group (COOH) at the other. These functional groups contribute to the solubility and reactivity of the molecule.
  • Side chains: L-alanine has a methyl group (CH3) as its side chain, while L-leucine has an isopropyl group (CH(CH3)2). These side chains influence the molecule's interactions with other molecules and its overall shape.

Chemical Reactions Analysis

Synthesis

l-Alanyl-l-leucine can be synthesized in a laboratory setting through various methods, including peptide coupling reactions. These reactions involve activating the carboxyl group of L-alanine and then forming a bond with the amino group of L-leucine [].

Enzymatic breakdown

In the body, l-Alanyl-l-leucine can be broken down by peptidases, which are enzymes that cleave peptide bonds. This process is essential for protein digestion and amino acid recycling [].

XLogP3

-2.8

Sequence

AL

Other CAS

3303-34-2

Wikipedia

Ala-Leu

Dates

Modify: 2023-08-15

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